molecular formula C14H19NO3 B14834591 2-Tert-butoxy-5-cyclopropoxybenzamide

2-Tert-butoxy-5-cyclopropoxybenzamide

Cat. No.: B14834591
M. Wt: 249.30 g/mol
InChI Key: FLYFFOUYSVMBCI-UHFFFAOYSA-N
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Description

2-Tert-butoxy-5-cyclopropoxybenzamide is an organic compound characterized by the presence of tert-butoxy and cyclopropoxy groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-5-cyclopropoxybenzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of an appropriate benzoyl chloride with ammonia or an amine.

    Introduction of the Tert-butoxy Group: The tert-butoxy group can be introduced via a nucleophilic substitution reaction using tert-butyl alcohol and a suitable leaving group, such as a halide.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a similar nucleophilic substitution reaction using cyclopropyl alcohol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-5-cyclopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halides, acids, or bases can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Tert-butoxy-5-cyclopropoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-5-cyclopropoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butoxy-5,6-benzo-1,3,2-dioxaphosphinin-4-one: Shares the tert-butoxy group but differs in the core structure.

    2-Tert-butoxy-4,5-benzo-1,3,2-dioxaphospholane: Similar in having the tert-butoxy group but with a different heterocyclic core.

Uniqueness

2-Tert-butoxy-5-cyclopropoxybenzamide is unique due to the presence of both tert-butoxy and cyclopropoxy groups attached to a benzamide core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

5-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]benzamide

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-12-7-6-10(17-9-4-5-9)8-11(12)13(15)16/h6-9H,4-5H2,1-3H3,(H2,15,16)

InChI Key

FLYFFOUYSVMBCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)OC2CC2)C(=O)N

Origin of Product

United States

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